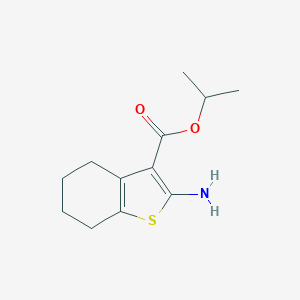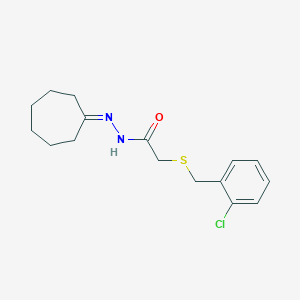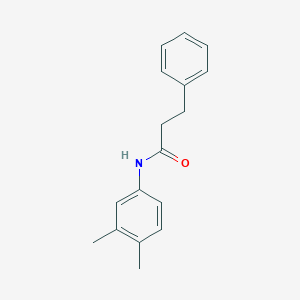
Isopropyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Isopropyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate” is a specialty product used for proteomics research . It has a molecular formula of C12H17NO2S .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H17NO2S/c1-8(2)14-12(13)10-6-4-5-7-11(10)15-9(3)16/h8H,4-7,13H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.
Scientific Research Applications
Chemical Synthesis and Transformations
Isopropyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a compound of interest in the field of synthetic chemistry, particularly in the synthesis of benzothiazole derivatives. Modern approaches to the synthesis and transformations of these derivatives have shown that they belong to biologically active and industrially demanded compounds. The development of new synthesis methods, including both conventional multistep processes and one-pot, atom economy procedures utilizing green chemistry principles, underscores the compound's significance. Its facile functionalization allows for the creation of pharmacologically active heterocycles, demonstrating its utility in drug development and material science (Zhilitskaya, Shainyan, & Yarosh, 2021).
Antimicrobial and Anti-biofilm Applications
Carvacrol, a compound closely related to the structural motif of this compound through its phenolic nature, has been extensively studied for its antimicrobial and anti-biofilm properties. Its effectiveness against a broad spectrum of Gram-positive and Gram-negative bacteria, fungi, and its ability to prevent biofilm-associated infections showcase the potential of structurally similar compounds in bioactive material development (Marchese et al., 2018).
Material Science Innovations
The development of materials with embedded antimicrobial properties is a crucial area of research, with this compound derivatives offering potential pathways for innovation. The exploration of carvacrol and similar compounds in anti-infective nanomaterials underlines the significance of these molecules in creating new bio-inspired materials. These materials are envisioned to have applications in preventing biofilm-associated infections, showcasing the interdisciplinary applications spanning from chemistry to biomedical engineering (Marchese et al., 2018).
Future Directions
Biochemical Analysis
Biochemical Properties
Isopropyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with proteases, which are enzymes that break down proteins . The nature of these interactions often involves binding to the active site of the enzyme, thereby inhibiting its activity. This inhibition can be crucial in regulating various biochemical pathways and processes.
Cellular Effects
The effects of this compound on cells are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it can affect the MAPK/ERK pathway, which is essential for cell proliferation and differentiation. Additionally, it has been shown to alter the expression of certain genes involved in metabolic processes, thereby impacting cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation . This binding can result in conformational changes in the enzyme, affecting its activity. Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that it remains stable under specific conditions, but prolonged exposure can lead to degradation, reducing its efficacy. Long-term studies in vitro and in vivo have demonstrated that its effects on cellular function can diminish over time due to degradation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it can effectively modulate biochemical pathways without causing significant adverse effects . At higher doses, toxic effects have been observed, including cellular toxicity and organ damage. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism . For instance, it can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further participate in biochemical reactions. These interactions can affect metabolic flux and alter metabolite levels within cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate its localization and accumulation in target tissues. For example, it can bind to albumin in the bloodstream, enhancing its distribution to various organs. Additionally, transporters such as ABC transporters can influence its cellular uptake and efflux.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function . It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. These localization patterns are essential for understanding its precise role in cellular processes.
properties
IUPAC Name |
propan-2-yl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2S/c1-7(2)15-12(14)10-8-5-3-4-6-9(8)16-11(10)13/h7H,3-6,13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSGGSRFAUQJEGT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=C(SC2=C1CCCC2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5E)-3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-5-[[5-(3-nitrophenyl)furan-2-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B415414.png)
![2-(benzylsulfanyl)-N'-[4-(2-naphthylmethoxy)benzylidene]acetohydrazide](/img/structure/B415415.png)
![2-(methylsulfanyl)ethyl {4-[(E)-{2-[(benzylsulfanyl)acetyl]hydrazinylidene}methyl]phenoxy}acetate](/img/structure/B415416.png)
![N-(2-{2-[4-(allyloxy)benzylidene]hydrazino}-2-oxoethyl)-N-(2,5-dimethylphenyl)benzenesulfonamide](/img/structure/B415417.png)

![Tert-butyl [4-(2-{[(2-chlorobenzyl)sulfanyl]acetyl}carbohydrazonoyl)phenoxy]acetate](/img/structure/B415425.png)
![3-chloro-N-[3-(N-{[(2-chlorobenzyl)sulfanyl]acetyl}ethanehydrazonoyl)phenyl]benzamide](/img/structure/B415426.png)
![2-(2,4-dichlorophenoxy)-N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}acetamide](/img/structure/B415428.png)
![2-[(2-bromobenzyl)sulfanyl]-N'-cyclooctylideneacetohydrazide](/img/structure/B415429.png)
![2-[(2-bromobenzyl)sulfanyl]-N'-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)propylidene]acetohydrazide](/img/structure/B415432.png)
![3-[(4-chlorophenyl)sulfanyl]-N'-(1,2-dihydro-5-acenaphthylenylmethylene)propanohydrazide](/img/structure/B415435.png)
![3-[(4-chlorophenyl)sulfanyl]-N'-{4-[2-oxo-2-(1-piperidinyl)ethoxy]benzylidene}propanohydrazide](/img/structure/B415436.png)
![4,4'-({4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}methylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)](/img/structure/B415438.png)
